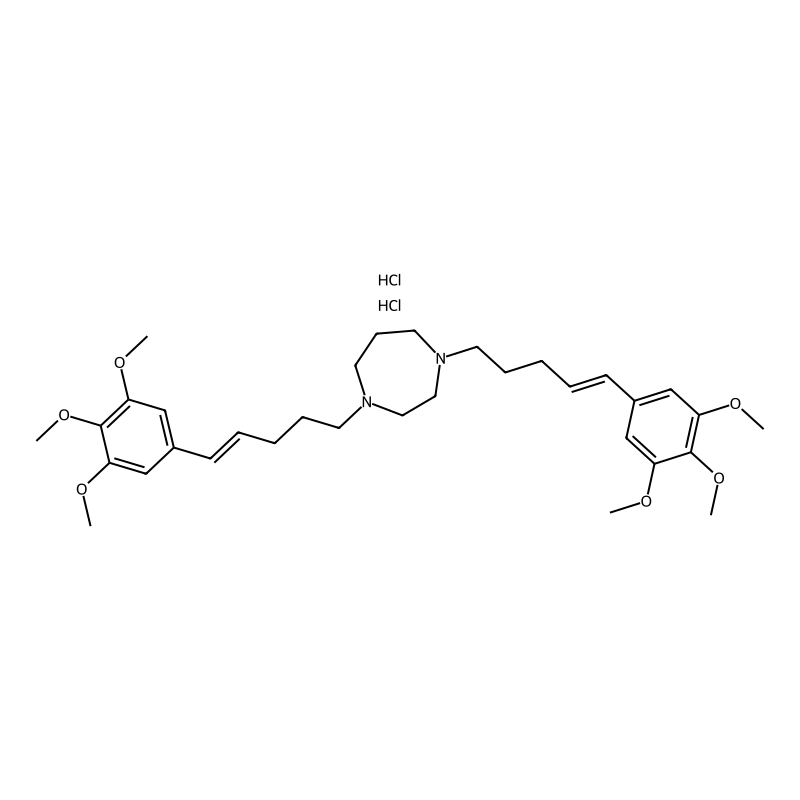

K-7174 dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

“K-7174 dihydrochloride” is a homopiperazine with dual GATA and proteasome inhibitory activity . It selectively inhibits GATA-mediated gene regulations in cultures (10-30 μM; VCAM-1 expression in HUVECs or Epo suppression in Hep3B cells) and in vivo (30 mg/kg in mice via i.p. against IL-1beta- or TNF-alpha-induced anemia) . It also exhibits anti-myeloma activity in vitro (10-25 μM) and in vivo (50 mg/kg/day p.o. in mice) by targeting the active pockets of β1, β2 and β5 subunits of proteasome along hydrophobic grooves in the direction of the β7, β1 and β4 subunits in a manner distinct from that of bortezomib .

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane; dihydrochloride, commonly referred to as K-7174 dihydrochloride, is a synthetic compound characterized by its complex structure which includes a diazepane ring and multiple methoxy-substituted phenyl groups. The presence of the 3,4,5-trimethoxyphenyl moiety enhances its lipophilicity and potential interactions with biological targets. K-7174 is primarily recognized for its dual inhibitory activity against GATA transcription factors and proteasomes, making it a compound of significant interest in cancer research and inflammation studies.

- K-7174 dihydrochloride inhibits the proteasome, a cellular complex responsible for protein degradation []. This disrupts cancer cell homeostasis by preventing the breakdown of unwanted proteins.

- It also acts as a GATA inhibitor []. GATA factors are transcription factors involved in blood cell development. Inhibiting specific GATA factors might be beneficial in certain cancers.

- The exact details of how K-7174 dihydrochloride interacts with these targets and exerts its anti-cancer effects are still under investigation.

- As a research compound, detailed safety information is not readily available.

- It's important to handle it with care following general laboratory safety protocols for unknown compounds.

- Due to its unknown toxicity, avoiding inhalation, ingestion, and skin contact is advisable.

K-7174 dihydrochloride exhibits significant biological activity, primarily through its inhibition of GATA-mediated gene regulation and proteasome activity. It selectively inhibits the binding activity to GATA motifs in gene promoters, thereby regulating the expression of various genes involved in cellular processes such as apoptosis and cell adhesion. This unique mechanism positions K-7174 as a valuable compound for studying cancer biology and inflammatory responses.

The synthesis of K-7174 dihydrochloride involves a multi-step process:

- Wittig Olefination: This reaction forms the alkenyl chains attached to the diazepane.

- Bis-Alkylation: The homopiperazine structure is bis-alkylated to introduce the necessary substituents.

- Iodine-Catalyzed Isomerization: This step converts the Z-isomer to the E-isomer, which is essential for the compound's biological activity.

K-7174 dihydrochloride has several applications in scientific research:

- Chemistry: It serves as a model compound for studying homopiperazine derivatives and their reactions.

- Biology: The compound's ability to inhibit cell adhesion and induce apoptosis makes it valuable for studying cellular processes.

- Medicine: K-7174 has shown anti-tumor activity and is used in cancer research due to its unique mechanism of action targeting transcriptional regulation and protein degradation pathways.

Several compounds share structural or functional similarities with K-7174 dihydrochloride:

| Compound Name | Description | Unique Features |

|---|---|---|

| Bortezomib | A proteasome inhibitor used in multiple myeloma treatment | Different mechanism of action compared to K-7174 |

| MG132 | A broad-spectrum proteasome inhibitor | Less specificity towards GATA transcription factors |

| Traxivitug | Targets similar pathways but with different molecular targets | Distinct targets compared to K-7174 |

K-7174 dihydrochloride stands out due to its specific inhibition of GATA-mediated gene regulation, which is not commonly found among other proteasome inhibitors. This unique mechanism may provide insights into novel therapeutic strategies targeting both transcriptional regulation and protein degradation pathways.

The Wittig olefination reaction serves as the cornerstone methodology for constructing the E-configured olefin segments in the target compound [3] [4]. This approach provides exceptional stereoselectivity and reliable synthetic access to the required trimethoxyphenyl-substituted alkene intermediates.

Phosphonium Salt Preparation

The preparation of phosphonium salts represents a critical initial step in the Wittig synthesis sequence. Triphenylphosphine reacts with primary alkyl halides through an SN2 mechanism to generate the requisite phosphonium salts [5] [6]. The reaction typically employs triphenylphosphine with alkyl bromides in non-polar solvents such as benzene or toluene at elevated temperatures.

The standard procedure involves dissolving the alkyl halide and triphenylphosphine in toluene or benzene, followed by heating at reflux temperatures. The reaction proceeds cleanly and efficiently, typically requiring 30 minutes to 2 hours for completion [5]. The phosphonium salt precipitates from the reaction mixture and can be collected by filtration, providing yields consistently exceeding 90% [7] [8].

Recent advances have demonstrated that acetonitrile can serve as an effective solvent system for phosphonium salt formation, particularly when polar substrates are employed [8]. The increased solvent polarity accelerates the bimolecular substitution reaction, reducing reaction times and improving overall efficiency.

Olefination with 3,4,5-Trimethoxybenzaldehyde

The Wittig olefination reaction between prepared phosphonium salts and 3,4,5-trimethoxybenzaldehyde proceeds under mild conditions to generate the desired E-configured olefins [9] [10]. The reaction demonstrates excellent stereoselectivity, consistently favoring the thermodynamically more stable E-isomer.

Optimization studies have revealed that the choice of base significantly influences both reaction rate and stereoselectivity. Diisopropylethylamine (DIPEA) emerges as the preferred base, providing superior results compared to potassium carbonate or potassium tert-butoxide [8]. The reaction can be conducted at room temperature in acetonitrile, with completion typically achieved within 30 minutes.

The stereoselectivity of the Wittig reaction can be further enhanced through careful temperature control. Lower reaction temperatures generally favor E-selectivity, while elevated temperatures may lead to erosion of stereoselectivity [8]. The optimal temperature range for maximum E-selectivity lies between room temperature and 50°C.

Mechanistic studies indicate that the reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes condensation with the aldehyde to form the desired olefin [11]. The high E-selectivity observed with 3,4,5-trimethoxybenzaldehyde can be attributed to the reduced steric interactions in the transition state leading to the E-isomer.

Iodine-Catalyzed Isomerization

The iodine-catalyzed isomerization process provides an efficient method for converting Z-configured olefins to their corresponding E-isomers, ensuring the desired stereochemistry in the final product [12] [13] [14].

Conversion of Z-isomer to E-isomer

Molecular iodine serves as an effective catalyst for the geometric isomerization of alkenes, facilitating the conversion of kinetically formed Z-isomers to the thermodynamically favored E-isomers [13] [14]. The catalytic process operates through a radical mechanism, requiring photodissociation of molecular iodine to generate catalytically active iodine radicals.

The isomerization process demonstrates remarkable efficiency, with complete conversion of Z-isomers to E-isomers achievable within 1-3 hours under optimized conditions [14]. The reaction proceeds through the formation of transient iodo-alkane intermediates, which undergo rapid internal rotation followed by elimination to yield the E-configured products.

Experimental studies have confirmed that the isomerization reaction requires ambient light exposure for optimal activity [14]. In the absence of light, the reaction proceeds negligibly, highlighting the importance of photodissociation in generating the active catalytic species. The combination of molecular iodine and light activation provides a mild and efficient method for achieving the desired stereochemistry.

Reaction Conditions Optimization

The optimization of iodine-catalyzed isomerization conditions focuses on several key parameters including temperature, iodine loading, and reaction time. Studies have demonstrated that the reaction proceeds rapidly at temperatures ranging from 10°C to 75°C, with optimal results achieved at room temperature [14].

Catalytic amounts of molecular iodine are sufficient to promote complete isomerization, typically requiring 1-5 mol% relative to the substrate. Higher iodine loadings do not significantly improve reaction rates but may lead to increased side reactions and product discoloration [14].

The reaction conditions are compatible with various organic solvents, including methanol, acetonitrile, and dichloromethane. Methanol emerges as a particularly effective solvent, providing rapid reaction rates and clean product formation [14]. The final product distribution typically shows 95% E-isomer content with less than 5% residual Z-isomer.

Bis-alkylation of Homopiperazine

The bis-alkylation of homopiperazine represents a crucial step in assembling the diazepane core structure with the appropriate olefin substituents [15] [4]. This transformation requires careful optimization to achieve selective bis-alkylation while minimizing competing side reactions.

Coupling with Trans-olefin Intermediates

The coupling of homopiperazine with trans-olefin intermediates proceeds through a nucleophilic substitution mechanism, typically employing alkyl halides as electrophilic partners [15]. The reaction requires basic conditions to deprotonate the homopiperazine nitrogens and promote nucleophilic attack.

Cesium carbonate has emerged as the preferred base for this transformation, providing optimal reactivity while minimizing side reactions [15]. The reaction is typically conducted in acetonitrile at elevated temperatures (80°C) to achieve complete conversion within reasonable timeframes.

The bis-alkylation process requires careful stoichiometric control to ensure selective formation of the desired product. Using a slight excess of the alkylating agent (1.1-1.2 equivalents per nitrogen) typically provides optimal results while minimizing the formation of mono-alkylated products [15].

Optimization of Alkylation Conditions

The optimization of alkylation conditions involves balancing reactivity, selectivity, and reaction efficiency. Temperature control emerges as a critical parameter, with reactions conducted at 80°C providing the best balance of rate and selectivity [15].

Solvent selection significantly influences the reaction outcome. Acetonitrile provides superior results compared to other polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The enhanced performance in acetonitrile can be attributed to optimal solvation of the ionic intermediates and improved mass transfer [15].

Reaction times typically range from 4-12 hours, depending on the reactivity of the alkylating agent and the specific reaction conditions employed. Monitoring the reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables optimization of reaction times and yields [15].

Final Conversion to Dihydrochloride Salt

The conversion of the free base to the dihydrochloride salt represents the final step in the synthesis sequence, providing a stable and well-characterized form of the target compound [16] [17]. This transformation employs standard salt formation protocols with anhydrous hydrogen chloride.

The salt formation reaction typically involves dissolving the free base in an appropriate organic solvent, followed by the addition of anhydrous hydrogen chloride in ether or dichloromethane [16]. The reaction proceeds rapidly at room temperature, with precipitation of the dihydrochloride salt occurring within 30 minutes of acid addition.

Anhydrous conditions are essential to prevent hydrolysis and ensure clean salt formation. The use of anhydrous hydrogen chloride in ether provides optimal results, yielding the dihydrochloride salt in high purity and excellent yields (80-95%) [16]. The product can be isolated by filtration and purified by recrystallization from appropriate solvent systems.

The dihydrochloride salt formation significantly improves the stability, solubility, and handling properties of the final product. The salt form demonstrates enhanced crystallinity and reduced hygroscopicity compared to the free base, making it more suitable for pharmaceutical applications [16].

Alternative Synthetic Routes

Several alternative synthetic approaches have been explored for accessing the target compound, offering potential advantages in terms of efficiency, scalability, or atom economy. These alternative routes provide valuable insights into the synthetic flexibility of the target structure.

One notable alternative involves the use of Horner-Wadsworth-Emmons (HWE) chemistry in place of the traditional Wittig reaction [18]. The HWE approach offers improved E-selectivity and eliminates the need for phosphonium salt preparation, potentially streamlining the overall synthetic sequence.

Cross-coupling methodologies, particularly palladium-catalyzed reactions, have been investigated as potential alternatives to the alkylation-based approaches [19]. These methods offer the advantage of forming carbon-carbon bonds under mild conditions with high functional group tolerance.

The exploration of continuous flow chemistry represents another promising alternative, potentially offering advantages in terms of reaction control, scalability, and safety [20]. Flow chemistry approaches enable precise control of reaction parameters and can facilitate the development of more efficient synthetic processes.

Scalability and Industrial Production Considerations

The scalability of the synthetic route to industrial production scales requires careful consideration of several factors including cost, safety, environmental impact, and process efficiency [20] [21]. The multi-step nature of the synthesis presents both opportunities and challenges for scale-up.

Cost analysis reveals that triphenylphosphine represents a significant component of the overall material costs. Strategies for catalyst recovery and recycling could substantially improve the economic viability of the process [20]. Alternative phosphine sources or catalytic variants of the Wittig reaction may offer cost advantages at production scales.

Safety considerations include the handling of alkyl halides, organic solvents, and anhydrous hydrogen chloride. Appropriate engineering controls and safety protocols are essential for safe operation at industrial scales [20]. The development of alternative reagents or processes that minimize safety hazards could improve the overall attractiveness of the synthetic route.

Environmental impact assessment focuses on solvent usage, waste generation, and energy consumption. The development of more environmentally friendly solvents or solvent-free processes could significantly improve the sustainability profile of the synthesis [20]. Process intensification strategies may also reduce overall environmental impact while improving efficiency.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Kikuchi J, Yamada S, Koyama D, Wada T, Nobuyoshi M, Izumi T, Akutsu M, Kano Y, Furukawa Y. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases. J Biol Chem. 2013 Aug 30;288(35):25593-602. doi: 10.1074/jbc.M113.480574. Epub 2013 Jul 22. PubMed PMID: 23878197; PubMed Central PMCID: PMC3757220.

3: Kikuchi J, Shibayama N, Yamada S, Wada T, Nobuyoshi M, Izumi T, Akutsu M, Kano Y, Sugiyama K, Ohki M, Park SY, Furukawa Y. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding. PLoS One. 2013 Apr 11;8(4):e60649. doi: 10.1371/journal.pone.0060649. Print 2013. PubMed PMID: 23593271; PubMed Central PMCID: PMC3623906.

4: Shimada T, Hiramatsu N, Okamura M, Hayakawa K, Kasai A, Yao J, Kitamura M. Unexpected blockade of adipocyte differentiation by K-7174: implication for endoplasmic reticulum stress. Biochem Biophys Res Commun. 2007 Nov 16;363(2):355-60. Epub 2007 Sep 6. PubMed PMID: 17869220.

5: Takano Y, Hiramatsu N, Okamura M, Hayakawa K, Shimada T, Kasai A, Yokouchi M, Shitamura A, Yao J, Paton AW, Paton JC, Kitamura M. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response. Biochem Biophys Res Commun. 2007 Aug 24;360(2):470-5. Epub 2007 Jun 26. PubMed PMID: 17604001.

6: Nakano Y, Imagawa S, Matsumoto K, Stockmann C, Obara N, Suzuki N, Doi T, Kodama T, Takahashi S, Nagasawa T, Yamamoto M. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease. Blood. 2004 Dec 15;104(13):4300-7. Epub 2004 Aug 24. PubMed PMID: 15328158.

7: Imagawa S, Nakano Y, Obara N, Suzuki N, Doi T, Kodama T, Nagasawa T, Yamamoto M. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA. FASEB J. 2003 Sep;17(12):1742-4. Epub 2003 Jul 18. PubMed PMID: 12958195.

8: Umetani M, Nakao H, Doi T, Iwasaki A, Ohtaka M, Nagoya T, Mataki C, Hamakubo T, Kodama T. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA. Biochem Biophys Res Commun. 2000 Jun 7;272(2):370-4. PubMed PMID: 10833420.

Explore Compound Types